molecular formula C29H28F3NO12 B1677022 N-Trifluoroacetyldoxorubicin CAS No. 26295-56-7

N-Trifluoroacetyldoxorubicin

Cat. No. B1677022
CAS RN: 26295-56-7
M. Wt: 639.5 g/mol
InChI Key: RQIOYWADAKTIJC-QFVZNODKSA-N
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Description

N-Trifluoroacetyldoxorubicin is a metabolite of Doxorubicin . It has a molecular weight of 639.53 and a molecular formula of C29H28F3NO12 .

Scientific Research Applications

DNA Intercalation and Biological Implications

N-Trifluoroacetyldoxorubicin (FDOX) demonstrates significant intercalation with DNA duplexes, forming more stable complexes than its parent compound, doxorubicin (DOX). This interaction involves the unmodified daunosamine amino group for optimal DNA binding, which is crucial for the antitumor activity of doxorubicin, affecting DNA duplication processes. Such DNA structural changes have implications for understanding the mechanisms underlying the antitumor effects of doxorubicin and its analogs, including FDOX (Agudelo, Bourassa, Bérubé, & Tajmir-Riahi, 2014).

Nanoparticle Drug Delivery

The binding affinities of FDOX with chitosan nanoparticles of various sizes were reviewed to evaluate the efficacy of chitosan as a nanocarrier for drug delivery systems. This study highlighted the potential of using chitosan nanoparticles for the targeted delivery of antitumor drugs, including FDOX, indicating that chitosan nanoparticles can effectively complex with FDOX through hydrophobic and hydrophilic interactions, enhancing drug delivery efficiency (Tajmir-Riahi, Nafisi, Sanyakamdhorn, Agudelo, & Chanphai, 2014).

Protein Binding Studies

FDOX binds strongly to bovine serum albumin (BSA) and human serum albumins (HSA) through hydrophilic and hydrophobic contacts. This interaction is crucial for the transportation of doxorubicin and its derivatives in vitro, with the binding altering the protein conformation and potentially affecting drug distribution and efficacy in vivo. Such studies provide insights into the pharmacokinetics and pharmacodynamics of antitumor drugs (Agudelo, Bourassa, Bruneau, Bérubé, Asselin, & Tajmir-Riahi, 2012).

Nanoparticulate Nanomedicines and Clinical Translation

The development and clinical translation of nanoparticulate nanomedicines (NNMs), including those encapsulating drugs like FDOX, face numerous challenges. These include addressing biological hurdles, large-scale manufacturing, biocompatibility, safety, intellectual property, government regulations, and cost-effectiveness. Addressing these challenges is critical for the successful translation of NNMs from the laboratory to clinical use, potentially improving the therapeutic efficacy of drugs like FDOX while reducing systemic side effects (Hua, de Matos, Metselaar, & Storm, 2018).

properties

IUPAC Name

2,2,2-trifluoro-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15,17,22,34,36,38,40,42H,6-9H2,1-2H3,(H,33,41)/t10-,13-,15-,17-,22+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIOYWADAKTIJC-XUKKXQNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F3NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949158
Record name N-Trifluoroacetyldoxorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trifluoroacetyladriamycin

CAS RN

26295-56-7
Record name N-Trifluoroacetyladriamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26295-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Trifluoroacetyldoxorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TRIFLUOROACETYLADRIAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITA96UBK4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
O Bekers, JH Beijnen, YAG Kempers, A Bult… - International journal of …, 1991 - Elsevier
The effects of cyclodextrins on the chemical stability of N-trifluoroacetyldoxorubicin-14-valerate (AD-32) have been investigated using a stability-indicating HPLC assay. The influences …
Number of citations: 7 www.sciencedirect.com
O Bekers, JH Beijnen, G Storm, A Bult… - International journal of …, 1989 - Elsevier
The chemical stability of N-trifluoroacetyldoxorubicin-14-valerate (AD-32) in aqueous media has been studied using a stability-indicating high performance liquid Chromatographie …
Number of citations: 6 www.sciencedirect.com
G Zini, GP Vicario, M Lazzati, F Arcamone - Cancer chemotherapy and …, 1984 - Springer
… a Expressed as nanogram equivalents of N-trifluoroacetyldoxorubicin 14-valerate per gram of fresh tissue b Broadened band including 7-deoxydoxorubicin aglycone, AD 41, and AD 92 …
Number of citations: 8 link.springer.com
D Horton, W Priebe, JP Carter, J Filppi… - Drug design and …, 1990 - europepmc.org
A new route has been developed for the preparation of 3'-N-protected doxorubicin analogues. 4-Demethoxy-3'-N-trifluoroacetyldoxorubicin (5) was synthesized in an approach to an …
Number of citations: 5 europepmc.org
NJ Zuidam, SSL Lee, DJA Crommelin - Pharmaceutical research, 1993 - Springer
… physicochemical characteristics were selected: the nonbilayer interacting calcein, the amphiphilic doxorubicin, the lipophilic derivative of doxorubicin N-trifluoroacetyldoxorubicin-14…
Number of citations: 98 link.springer.com
S Penco, G VICARIO, F ANGELUCCI… - The Journal of …, 1977 - jstage.jst.go.jp
… The selective periodate oxidation of the C-13 diol in 13-dihydro-N-trifluoroacetyldoxorubicin (1), obtained by treatment of 13-dihydro-doxorubicin2i with trifluoroacetic anhydride …
Number of citations: 16 www.jstage.jst.go.jp
KA Zirvi, J van der Bosch, NO Kaplan - Cancer Research, 1982 - AACR
In vitro responses of 4 xenografted human colon tumors (T183, T219, T245, and T348) to various doses of 4′-deoxydoxorubicin have been investigated. The individual tumors showed …
Number of citations: 11 aacrjournals.org
KA Zirvi, H Masui, FC Giuliani… - International Journal of …, 1983 - Wiley Online Library
A well‐differentiated colorectal tumor T 219 which grows as a xenograft in athymic mice (human‐tumor‐nude‐mouse system) and forms colonies in culture (soft agar colony‐formation …
Number of citations: 19 onlinelibrary.wiley.com
F Arcamone - Structure-Activity Relationships of Anti-Tumour Agents, 1983 - Springer
… Claims concerning the favourable pharmacological properties of N-trifluoroacetyldoxorubicin-14-0-… N-trifluoroacetyldoxorubicin and its derivative AD 32 are endowed with anti tumour …
Number of citations: 2 link.springer.com
MB Martins‐Teixeira, I Carvalho - ChemMedChem, 2020 - Wiley Online Library
… Valrubicin (5, Figure 4) is the N-trifluoroacetyldoxorubicin-14-valerate, a semisynthetic … After undergoing conversion into N-trifluoroacetyldoxorubicin, the metabolite targets nuclear …

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